Cas no 2228340-50-7 (2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one)
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one
- EN300-1950772
- 2228340-50-7
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- Inchi: 1S/C8H5F2NO4/c9-8(10)7(13)5-3-4(12)1-2-6(5)11(14)15/h1-3,8,12H
- InChI Key: TVPNWHCRVIOFNF-UHFFFAOYSA-N
- SMILES: FC(C(C1C=C(C=CC=1[N+](=O)[O-])O)=O)F
Computed Properties
- Exact Mass: 217.01866396g/mol
- Monoisotopic Mass: 217.01866396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 83.1Ų
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1950772-0.05g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 0.05g |
$816.0 | 2023-09-17 | ||
| Enamine | EN300-1950772-0.1g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 0.1g |
$855.0 | 2023-09-17 | ||
| Enamine | EN300-1950772-0.25g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 0.25g |
$893.0 | 2023-09-17 | ||
| Enamine | EN300-1950772-0.5g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 0.5g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1950772-1.0g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 1g |
$971.0 | 2023-06-02 | ||
| Enamine | EN300-1950772-2.5g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 2.5g |
$1903.0 | 2023-09-17 | ||
| Enamine | EN300-1950772-5.0g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 5g |
$2816.0 | 2023-06-02 | ||
| Enamine | EN300-1950772-10.0g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 10g |
$4176.0 | 2023-06-02 | ||
| Enamine | EN300-1950772-1g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 1g |
$971.0 | 2023-09-17 | ||
| Enamine | EN300-1950772-5g |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one |
2228340-50-7 | 5g |
$2816.0 | 2023-09-17 |
2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one
Comprehensive Overview of 2,2-Difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one (CAS No. 2228340-50-7)
2,2-Difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one (CAS No. 2228340-50-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This compound, characterized by its unique difluoro and nitrophenyl functional groups, exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications due to its structural versatility and reactivity.
The growing interest in 2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one is closely tied to current trends in sustainable chemistry and green synthesis. As the demand for eco-friendly chemical processes rises, this compound's role in catalytic reactions and energy-efficient transformations has become a hot topic. Its hydroxy and nitro groups enable selective modifications, making it a candidate for designing novel bioactive molecules. This aligns with the broader industry focus on reducing environmental impact while maintaining high efficiency.
From a molecular perspective, the presence of difluoro substituents in CAS No. 2228340-50-7 enhances its stability and lipophilicity, which are critical factors in drug discovery. Recent studies highlight its potential as a building block for fluorinated pharmaceuticals, a class of compounds known for improved metabolic stability and bioavailability. This has led to increased searches for "fluorinated ketones in medicine" and "nitrophenyl derivatives in drug design," reflecting the compound's relevance in cutting-edge research.
In material science, 2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one is being investigated for its optical properties. The nitrophenyl moiety contributes to its light-absorbing characteristics, making it a candidate for organic electronic applications. Queries like "nitroaromatics for OLEDs" and "fluorinated ketones in photovoltaics" underscore the intersection of this compound with renewable energy technologies. Its potential in creating next-generation materials is a key driver of its popularity in academic and industrial circles.
Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing CAS No. 2228340-50-7. The compound's distinct spectral signatures, attributed to its difluoro and hydroxy groups, facilitate its identification and purity assessment. This aspect is particularly relevant to laboratories focusing on quality control and method development, as evidenced by frequent searches for "analytical methods for fluorinated aromatics."
The synthesis of 2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one often involves multi-step organic reactions, including fluorination and nitration processes. Optimizing these procedures to achieve higher yields and lower byproduct formation is a recurring theme in chemical forums. Researchers frequently inquire about "selective fluorination techniques" and "nitrophenyl ketone synthesis," indicating the compound's role in advancing synthetic methodologies.
Regulatory and safety aspects of handling CAS No. 2228340-50-7 are also of interest to compliance professionals. While not classified as hazardous under standard protocols, proper storage conditions—such as protection from light and moisture—are recommended to maintain its stability. This practical consideration ties into broader discussions about "best practices for handling specialty chemicals" in research settings.
Looking ahead, the applications of 2,2-difluoro-1-(5-hydroxy-2-nitrophenyl)ethan-1-one are expected to expand further. Its compatibility with modern flow chemistry systems and catalytic asymmetric synthesis positions it as a forward-looking compound in the chemical industry. As interdisciplinary research grows, its integration into fields like medicinal chemistry and materials engineering will likely drive new innovations.
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